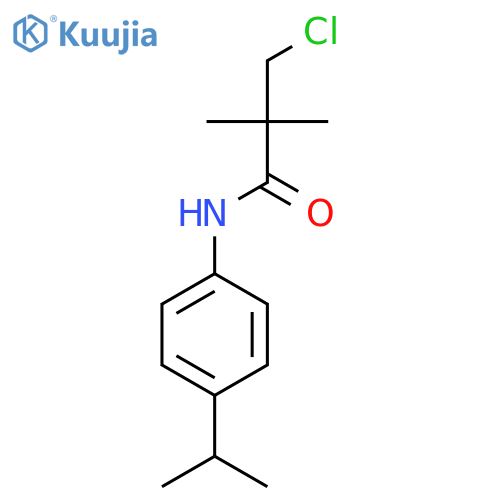Cas no 303986-03-0 (3-Chloro-N-(4-isopropylphenyl)-2,2-dimethylpropanamide)

303986-03-0 structure
商品名:3-Chloro-N-(4-isopropylphenyl)-2,2-dimethylpropanamide
CAS番号:303986-03-0
MF:C14H20ClNO
メガワット:253.767703056335
CID:5015527
3-Chloro-N-(4-isopropylphenyl)-2,2-dimethylpropanamide 化学的及び物理的性質
名前と識別子
-
- 3-chloro-N-(4-isopropylphenyl)-2,2-dimethylpropanamide
- 3-chloro-2,2-dimethyl-N-[4-(propan-2-yl)phenyl]propanamide
- 3-Chloro-N-(4-isopropylphenyl)-2,2-dimethylpropanamide
-
- インチ: 1S/C14H20ClNO/c1-10(2)11-5-7-12(8-6-11)16-13(17)14(3,4)9-15/h5-8,10H,9H2,1-4H3,(H,16,17)
- InChIKey: LDUCLWLAISGAKG-UHFFFAOYSA-N
- ほほえんだ: ClCC(C)(C)C(NC1C=CC(=CC=1)C(C)C)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 255
- トポロジー分子極性表面積: 29.1
- 疎水性パラメータ計算基準値(XlogP): 3.7
3-Chloro-N-(4-isopropylphenyl)-2,2-dimethylpropanamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1676827-2mg |
3-Chloro-N-(4-isopropylphenyl)-2,2-dimethylpropanamide |
303986-03-0 | 98% | 2mg |
¥495.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1676827-10mg |
3-Chloro-N-(4-isopropylphenyl)-2,2-dimethylpropanamide |
303986-03-0 | 98% | 10mg |
¥739.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1676827-1mg |
3-Chloro-N-(4-isopropylphenyl)-2,2-dimethylpropanamide |
303986-03-0 | 98% | 1mg |
¥499.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1676827-5mg |
3-Chloro-N-(4-isopropylphenyl)-2,2-dimethylpropanamide |
303986-03-0 | 98% | 5mg |
¥617.00 | 2024-08-02 |
3-Chloro-N-(4-isopropylphenyl)-2,2-dimethylpropanamide 関連文献
-
Matthew Tirrell Soft Matter, 2011,7, 9572-9582
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
303986-03-0 (3-Chloro-N-(4-isopropylphenyl)-2,2-dimethylpropanamide) 関連製品
- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)
- 81216-14-0(7-bromohept-1-yne)
- 330191-13-4(N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)cyclohexanecarboxamide)
- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)
- 139244-00-1(2-Bromo-7H-purine-6-thiol)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)
- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)
推奨される供給者
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
